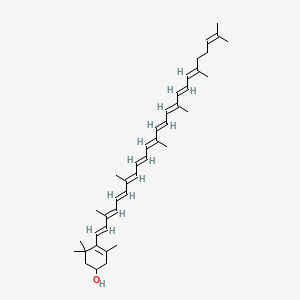

cis-Rubixanthin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29558-16-5 |

|---|---|

Molecular Formula |

C40H56O |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

InChI Key |

ABTRFGSPYXCGMR-HNNISBQLSA-N |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cis Rubixanthin

Precursor Metabolism and Initial Carotenogenic Steps

The journey to any carotenoid begins with the synthesis of the fundamental five-carbon building blocks and their assembly into the C40 backbone of phytoene (B131915).

All carotenoids are isoprenoids, derived from the C5 precursors Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). clinicsearchonline.orgoup.com In plants and algae, these molecules are primarily synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway. jircas.go.jp The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. jircas.go.jp IPP and DMAPP are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI), ensuring a supply of both starter (DMAPP) and extender (IPP) units for isoprenoid synthesis. capes.gov.br

Geranylgeranyl diphosphate (GGPP), a C20 molecule, is the direct precursor for all carotenoids. jircas.go.jp It is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. researchgate.net This reaction is catalyzed by the enzyme GGPP synthase (GGPS). jircas.go.jp GGPP stands at a critical metabolic branch point, as it is also a precursor for other essential plastid-derived compounds like chlorophylls (B1240455) and tocopherols. researchgate.net

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules to form the colorless C40 carotenoid, 15-cis-phytoene. jircas.go.jp This reaction is catalyzed by phytoene synthase (PSY). jircas.go.jp

Following its synthesis, phytoene undergoes a series of four desaturation reactions to produce the red-colored, fully conjugated carotenoid, lycopene (B16060). In plants and cyanobacteria, this process requires two key enzymes: phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). pnas.org These enzymes introduce double bonds, leading to the formation of poly-cis-intermediates. nih.gov The final product of the PDS and ZDS enzymatic sequence is 7,9,9′,7′-tetra-cis-lycopene, also known as prolycopene (B1248880). nih.gov

Stereospecific Isomerization within the Carotenoid Pathway

The geometric configuration (cis/trans) of the carotenoid backbone is critical for its function and for its suitability as a substrate for subsequent enzymatic reactions. Isomerases play a pivotal role in establishing the correct stereochemistry.

To convert the poly-cis-carotenoids produced by PDS and ZDS into the all-trans form, plants utilize two distinct isomerases.

Zeta-carotene isomerase (Z-ISO): This enzyme acts on 9,15,9′-tri-cis-ζ-carotene, a product of PDS, catalyzing the isomerization of the central 15-cis double bond to produce 9,9′-di-cis-ζ-carotene, the substrate for ZDS. nih.gov

Carotenoid isomerase (CRTISO): This enzyme acts on the products of ZDS, primarily prolycopene (7,9,9′,7′-tetra-cis-lycopene), catalyzing the isomerization of its cis double bonds to yield all-trans-lycopene. nih.govnih.gov All-trans-lycopene is the primary substrate for the lycopene cyclases that initiate the two main branches of carotenoid synthesis, leading to α- and β-carotene. nih.gov Loss-of-function mutations in the CRTISO gene, as seen in the tangerine tomato mutants, result in the accumulation of prolycopene instead of all-trans-lycopene. nih.govvulcanchem.comresearchgate.net

While the main carotenoid pathway is geared towards producing all-trans isomers, the formation of specific cis-isomers like cis-rubixanthin can occur through distinct enzymatic routes, often involving the modification of cis-configured precursors.

The biosynthesis of rubixanthin (B192290) (β,ψ-caroten-3-ol) requires the cyclization of one end of the lycopene molecule to form a β-ring, creating γ-carotene (β,ψ-carotene), followed by hydroxylation at the C-3 position of that β-ring. nih.govatamanchemicals.com The formation of this compound is intrinsically linked to the isomeric state of its precursors.

Research on orange-flowered cultivars of calendula (Calendula officinalis) has provided significant insight into this process. These cultivars accumulate a variety of carotenoids with a cis-configuration at the C-5 position, including (5’Z)-γ-carotene and (5’Z,9’Z)-rubixanthin. tandfonline.comnih.govtandfonline.com This accumulation is linked to a loss-of-function mutation in the carotenoid isomerase (CRTISO). researchgate.net In contrast, yellow-flowered cultivars possess a functional CRTISO that efficiently converts these 5-cis isomers to their trans forms. researchgate.net This suggests a pathway where cis-lycopene isomers, which are not efficiently isomerized to the all-trans form due to impaired CRTISO activity, can be acted upon by lycopene cyclase to form (5'Z)-γ-carotene. This cis-configured intermediate is then hydroxylated by a β-ring hydroxylase (like CYP97A3) to produce (5'Z)-rubixanthin. nih.govresearchgate.net It is conceivable that specific isomerases are responsible for producing (5Z)-carotenoids in a pathway that diverges from the main biosynthetic route. clinicsearchonline.orgnih.gov

Evidence from tangerine tomato mutants, which also lack functional CRTISO, supports this model. The accumulation of γ-carotene and rubixanthin has been observed in these mutants, hypothesized to arise from the cyclization of prolycopene at the end of the molecule that is not sterically hindered by a cis-bond. nih.gov This monocyclic cis-carotene can then be further processed into this compound.

Table 1: CRTISO Mutant Phenotypes and Resulting Carotenoid Profiles

| Plant Species | CRTISO Mutation Status | Primary Accumulated Carotenoid(s) | Resulting Phenotype | Reference(s) |

|---|---|---|---|---|

| Solanum lycopersicum (tomato) | Loss-of-function (tangerine mutant) | Prolycopene (7Z,9Z,7’Z,9’Z-tetra-cis-lycopene) | Orange fruit | vulcanchem.com |

| Calendula officinalis (calendula) | Loss-of-function | (5Z)-lycopenes, (5’Z)-γ-carotene, (5’Z)-rubixanthin | Orange petals | vulcanchem.comresearchgate.net |

Table 2: Novel cis-Carotenoids Identified in Orange Calendula officinalis Petals

| Compound Name | Configuration | Reference(s) |

|---|---|---|

| (5Z,9Z)-Lycopene | 5Z, 9Z | tandfonline.comnih.gov |

| (5Z,9Z,5’Z,9’Z)-Lycopene | 5Z, 9Z, 5’Z, 9’Z | tandfonline.comnih.gov |

| (5’Z)-γ-Carotene | 5’Z | tandfonline.comnih.gov |

| (5’Z,9’Z)-Rubixanthin | 5’Z, 9’Z | tandfonline.comnih.gov |

Terminal Hydroxylation and Cyclization in Rubixanthin Formation

The formation of rubixanthin, and by extension its cis-isomer, is a multi-step process that occurs after the initial synthesis of the linear carotenoid, lycopene. This process involves critical cyclization and hydroxylation reactions.

Lycopene Cyclization to Gamma-Carotene

The biosynthesis of rubixanthin begins with the cyclization of lycopene, a reaction that marks a significant branch point in the carotenoid pathway. pnas.org The enzyme lycopene β-cyclase (LCYB or CrtY) catalyzes the formation of a single β-ionone ring at one end of the linear lycopene molecule, converting it into the monocyclic γ-carotene. frontiersin.orgnih.gov This initial cyclization is a prerequisite for the subsequent hydroxylation step that leads to rubixanthin. frontiersin.org In some organisms, lycopene cyclase can act on both ends of the lycopene molecule to produce the dicyclic β-carotene, with γ-carotene serving as an intermediate. frontiersin.orgebi.ac.uk

Hydroxylation of Gamma-Carotene by Carotenoid Hydroxylase (CrtZ)

Following the formation of γ-carotene, the enzyme carotenoid β-ring 3-hydroxylase, commonly known as CrtZ, introduces a hydroxyl group onto the β-ionone ring. researchgate.netoup.com This hydroxylation occurs at the C-3 position of the ring, transforming γ-carotene into rubixanthin (3-hydroxy-γ-carotene). oup.comresearchgate.net The CrtZ enzyme is a non-heme hydroxylase that can act on the β-rings of various carotenoid substrates. nih.govresearchgate.net The formation of this compound, specifically isomers like (5'Z)-rubixanthin found in plants such as Gazania rigens, can occur through the isomerization of the all-trans form. jst.go.jp This isomerization can be influenced by factors like light, and in some species, the accumulation of cis-isomers is linked to mutations in carotenoid isomerase (CRTISO) enzymes that would normally convert them to the trans form. jst.go.jpvulcanchem.com

Molecular Regulation of this compound Biosynthesis

The production and accumulation of this compound are meticulously controlled at the molecular level. This regulation involves the transcriptional control of the genes encoding the biosynthetic enzymes and is influenced by a variety of external and internal signals. nih.govacs.org

Transcriptional Control of Carotenogenic Gene Expression

The biosynthesis of carotenoids is fundamentally regulated by the rate of transcription of carotenogenic genes, including lycopene β-cyclase (LCYB) and carotenoid hydroxylase (CrtZ). oup.comscispace.com The expression of these genes is often coordinated and can be controlled by various transcription factors, such as those from the MADS-box, MYB, and bHLH families. researchgate.netnih.gov For instance, in citrus, the CsMADS6 transcription factor has been shown to directly bind to the promoters of LCYb1, phytoene synthase (PSY), and phytoene desaturase (PDS) genes, activating their expression and leading to increased carotenoid production. scispace.comresearchgate.net Co-expression analysis in chili peppers has also identified numerous transcription factors that are potentially involved in regulating the genes of the carotenoid pathway during fruit ripening. mdpi.com

Environmental and Developmental Influences on Pathway Flux

The flow of metabolites through the carotenoid biosynthetic pathway is highly responsive to both environmental stimuli and developmental programs. nih.govresearchgate.net Light is a primary environmental factor that significantly upregulates the transcription of carotenogenic genes, enhancing the production of carotenoids which serve vital roles in photoprotection. oup.comfrontiersin.org Other abiotic stresses such as drought, salinity, and extreme temperatures can also modulate gene expression and influence the final carotenoid composition in plants. nih.govresearchgate.net

Developmental stage is another critical determinant of carotenoid accumulation, particularly during fruit ripening and flower development. rsc.org In many fruits, such as tomatoes and peppers, the expression of key genes like PSY and LCYB increases dramatically during ripening, leading to a massive synthesis of carotenoids. nih.govrsc.org This process is often independent of the gene regulation that occurs in photosynthetic tissues and is controlled by ripening-specific transcription factors. nih.govrsc.org This ensures that carotenoids, including rubixanthin and its isomers, are produced in the correct tissues at the appropriate time to function as pigments and nutritional precursors.

Occurrence and Biological Distribution of Cis Rubixanthin

Natural Sources and Organisms

cis-Rubixanthin and its isomers are not synthesized by animals and must be obtained through their diet. The primary producers are plants and a select group of microorganisms.

Several species of flowering plants are notable for their production of this compound.

In the petals of orange-flowered cultivars of Calendula officinalis (pot marigold), the specific isomer (5'Z,9'Z)-rubixanthin has been identified. tandfonline.comnih.govresearchgate.net This compound is one of several carotenoids with a cis structure that contributes to the characteristic orange color of these flowers. tandfonline.comnih.gov

The petals of Gazania rigens (treasure flower) are a significant source of a cis-isomer of rubixanthin (B192290) known as gazaniaxanthin. researchgate.netaffrc.go.jpnaro.go.jptandfonline.comresearchgate.net Detailed analysis has identified gazaniaxanthin as (5'Z)-rubixanthin, which is considered the main carotenoid pigment in these petals. researchgate.netelifesciences.org

Various Rosa species (roses) are also known to accumulate this compound, particularly in their fruits, commonly known as rose hips. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netagriculturejournals.cz Studies have identified at least two distinct cis-isomers of rubixanthin in rose hip extracts, designated as this compound 1 and this compound 2. sci-hub.se The presence of (5'Z)-rubixanthin (gazaniaxanthin) has also been reported in rose hips. mdpi.com

Table 1: Occurrence of this compound in Higher Plants

| Plant Species | Common Name | Plant Part | Specific cis-Isomer(s) Identified |

|---|---|---|---|

| Calendula officinalis | Pot Marigold | Petals (orange-flowered cultivars) | (5'Z,9'Z)-rubixanthin |

| Gazania rigens | Treasure Flower | Petals | (5'Z)-rubixanthin (Gazaniaxanthin) |

| Rosa Species | Rose | Fruit (Rose Hip) | cis-rubixanthin 1, cis-rubixanthin 2, (5'Z)-rubixanthin |

Beyond the plant kingdom, this compound is also synthesized by certain bacteria. The aerobic photosynthetic bacterium Erythrobacter longus is known to produce a variety of carotenoids, including rubixanthin. researchgate.netjmb.or.krnih.govlipidmaps.orgwikidata.org While the primary form is often the all-trans-isomer, the presence of cis-isomers is a common feature of carotenoid profiles in biological systems.

Subcellular Localization and Accumulation Patterns

The accumulation of this compound within the cell is a highly organized process, occurring in specialized organelles.

As a type of xanthophyll, this compound is synthesized and stored within plastids. nih.govmdpi.com In the colorful tissues of flowers and fruits, these plastids are known as chromoplasts. nih.govresearchgate.netnih.govresearchgate.net Within the chromoplasts, carotenoids like this compound are sequestered in sub-organellar structures. These can include lipid-rich globules known as plastoglobules or crystalline structures. mdpi.comnih.gov This sequestration prevents the pigments from interfering with other cellular processes and allows for their high-level accumulation.

The accumulation of this compound is tissue-specific, being most prominent in petals and fruits where it contributes to their characteristic coloration. nih.gov In the petals of Calendula officinalis and Gazania rigens, these pigments play a crucial role in attracting pollinators. tandfonline.comresearchgate.net In the fruits of Rosa species, the accumulation of this compound contributes to the vibrant red-orange hue of rose hips, which serves to attract animals for seed dispersal. sci-hub.se

Isomeric Profiles in Biological Extracts

The term this compound refers to a family of geometric isomers, and the specific profile of these isomers can vary between different organisms and even different tissues within the same organism.

In the orange-flowered petals of Calendula officinalis , a detailed analysis has led to the identification of the specific isomer (5'Z,9'Z)-rubixanthin . tandfonline.comresearchgate.net

The primary cis-isomer found in the petals of Gazania rigens is (5'Z)-rubixanthin , which is also historically known as gazaniaxanthin. researchgate.netelifesciences.org

In the fruits of Rosa species , multiple cis-isomers have been detected. Chromatographic studies have separated two distinct forms, referred to as This compound 1 and This compound 2 . sci-hub.se The presence of (5'Z)-rubixanthin has also been reported in some rose hip varieties. mdpi.com

For the bacterium Erythrobacter longus , while the production of rubixanthin is well-documented, the specific isomeric profile, particularly the presence and identity of cis-isomers, has not been extensively detailed in the available literature. researchgate.netjmb.or.krnih.gov

Table 2: Isomeric Profiles of this compound in Various Organisms

| Organism | Identified cis-Isomer(s) of Rubixanthin |

|---|---|

| Calendula officinalis | (5'Z,9'Z)-rubixanthin |

| Gazania rigens | (5'Z)-rubixanthin (Gazaniaxanthin) |

| Rosa Species | cis-rubixanthin 1, cis-rubixanthin 2, (5'Z)-rubixanthin |

| Erythrobacter longus | Not specifically detailed in available literature |

Identification of Predominant cis-Isomers (e.g., (5'Z)-Rubixanthin/Gazaniaxanthin)

The most well-documented and predominant cis-isomer of rubixanthin found in nature is (5'Z)-rubixanthin, which is also commonly known by the trivial name gazaniaxanthin. This specific isomer is a characteristic coloring component in the petals of various Gazania species, from which it derives its name. westernsydney.edu.au Beyond Gazania, (5'Z)-rubixanthin has been identified as a significant carotenoid in the hips of several rose species, particularly Rosa rugosa. westernsydney.edu.au In fact, the presence of (5'Z)-rubixanthin is considered a distinguishing feature that differentiates R. rugosa from Rosa canina. westernsydney.edu.au

In addition to (5'Z)-rubixanthin, research on the carotenoid composition of rose hip fruit has indicated the presence of other cis-isomers of rubixanthin. While not as extensively characterized as gazaniaxanthin, studies have chromatographically separated and identified two distinct compounds referred to as this compound 1 and this compound 2. mdpi.com The exact stereochemical configuration of these isomers is a subject for ongoing research, but their detection underscores the potential for a more complex profile of this compound isomers in certain plant species.

The identification of these isomers is typically achieved through a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a C30 stationary phase is particularly effective for separating geometric isomers of carotenoids. mdpi.com Spectroscopic methods, including UV-Vis spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy, are then used to elucidate the structure of the isolated isomers. For instance, the isomerization of (all-E)-rubixanthin to (5'Z)-rubixanthin can be confirmed by changes in the 1H NMR spectrum following exposure to sunlight. westernsydney.edu.au

Below is a table summarizing the occurrence of identified this compound isomers in selected plant species.

| Plant Species | Predominant cis-Isomer | Other Identified cis-Isomers |

| Gazania rigens | (5'Z)-Rubixanthin (Gazaniaxanthin) | Not specified |

| Rosa rugosa | (5'Z)-Rubixanthin (Gazaniaxanthin) | Not specified |

| Rose Hip Fruit (unspecified species) | Not specified | This compound 1, this compound 2 |

Factors Influencing cis/trans Ratios in Natural Samples

The ratio of cis- to trans-rubixanthin in natural samples is not static and can be influenced by a variety of environmental and biological factors. The isomerization from the more stable all-trans configuration to the cis form is often induced by external energy inputs or enzymatic activity.

Light: Exposure to light, particularly sunlight, is a primary factor promoting the isomerization of all-trans-rubixanthin to its cis forms. westernsydney.edu.au This photoisomerization is a reversible process, and an equilibrium between the different isomers can be established under continuous light exposure. The specific wavelengths of light that are most effective at inducing this change in rubixanthin are not as well-studied as for other carotenoids, but it is a well-established phenomenon for carotenoids in general.

Heat: Thermal processing and elevated temperatures can also lead to an increase in the proportion of cis-isomers of carotenoids. mdpi.com While specific studies on the effect of temperature on rubixanthin cis/trans ratios are limited, the general trend observed for other carotenoids suggests that heat can provide the activation energy necessary to overcome the rotational barrier of the double bonds in the polyene chain, leading to the formation of cis-isomers.

Enzymatic Activity: There is evidence to suggest that enzymatic processes can influence the cis/trans ratio of carotenoids in plants. For some carotenoids, specific isomerases have been identified that catalyze the conversion between cis and trans forms. While a specific rubixanthin isomerase has not been characterized, the presence of specific ratios of cis-isomers in certain plant tissues under conditions where light and heat are not significant factors points towards potential enzymatic regulation.

The following table provides a summary of factors known to influence the cis/trans ratio of rubixanthin.

| Factor | Effect on cis/trans Ratio |

| Light (Sunlight) | Increases the proportion of cis-isomers, particularly (5'Z)-rubixanthin. |

| Heat | Generally increases the formation of cis-isomers. |

| Enzymatic Activity | Potentially regulates the specific cis/trans isomer profile in plant tissues. |

For a more quantitative perspective, the table below presents data on the relative abundance of all-trans-rubixanthin and its cis-isomer, gazaniaxanthin, in the hips of Rosa mosqueta.

| Compound | Concentration (mg/kg of dry wt) |

| Rubixanthin (all-trans) | 703.7 |

| Gazaniaxanthin ((5'Z)-Rubixanthin) | 289.2 |

This data clearly indicates that while the all-trans isomer is more abundant, the cis-isomer, gazaniaxanthin, constitutes a significant portion of the total rubixanthin content in this particular natural source.

Structural Elucidation and Stereochemical Analysis of Cis Rubixanthin

Isomerization Dynamics and Stability Studies of cis-Rubixanthin

The stability and interconversion of carotenoid isomers are critical to their biological function and physicochemical properties. The cis- and trans-configurations of rubixanthin (B192290) are subject to dynamic isomerization processes influenced by external factors such as light, heat, and pH. Understanding these dynamics is essential for elucidating the compound's role in various systems.

Photoisomerization Mechanisms and Kinetics (e.g., Light-Induced cis-Conversion)

Photoisomerization is a primary mechanism driving the conversion between cis and trans isomers of carotenoids. Exposure to light provides the energy required to overcome the rotational barrier of the polyene chain's double bonds, leading to a change in geometric configuration.

Detailed research on Rosa rugosa hips has shown that sunlight is a key factor in the isomerization of rubixanthin. vulcanchem.com The predominant all-trans-rubixanthin is converted into its 5′Z (cis) isomer upon exposure to sunlight. vulcanchem.com This conversion is reversible, with the isomer reverting to the more stable trans form under dark conditions. vulcanchem.com However, in biological systems, the cis form can be stabilized through enzymatic regulation. vulcanchem.com

The identification of the light-induced isomer as (5′Z)-rubixanthin, also known as gazaniaxanthin, has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The isomerization of the double bond at the 5' position of the aliphatic chain results in distinct changes in the 1H NMR spectrum. nih.gov

Table 1: 1H NMR Spectral Changes upon Photoisomerization of all-trans-Rubixanthin to (5'Z)-Rubixanthin vulcanchem.comnih.gov

| Proton Signal | Chemical Shift (ppm) in all-trans-Rubixanthin | Chemical Shift (ppm) in (5'Z)-Rubixanthin | Description of Change |

|---|---|---|---|

| cis-CH | Not Present | 5.17 | Appearance of a new signal corresponding to the proton on the newly formed cis double bond. |

| Adjacent CH₂ | Not specified | 2.24 | Appearance of a new signal for the methylene (B1212753) group adjacent to the cis double bond, shifted due to spatial proximity to a CH₃ group. |

The general mechanism for carotenoid photoisomerization involves the absorption of a photon, which excites the molecule from its ground state (S₀) to a singlet excited state (S₁ or S₂). oit.edunih.gov The molecule can then undergo intersystem crossing to a triplet excited state (T₁). nih.govunimi.it Isomerization occurs as the molecule relaxes from this triplet state, which has a lower energy barrier for rotation around the double bonds compared to the ground state. unimi.it While specific quantum yield data for this compound is not extensively documented, studies on other xanthophylls like zeaxanthin (B1683548) show that the efficiency of photoisomerization is highly dependent on the wavelength of the incident light. nih.gov For the water-soluble carotenoid crocin, the isomerization from cis to trans is significantly more efficient (1.9 to 10-fold) than the reverse reaction. unimi.it

Thermal and pH-Induced Isomerization Processes

Thermal Isomerization

In the absence of light, thermal energy can be sufficient to induce isomerization between cis and trans configurations. The thermodynamically more stable all-trans isomer is generally favored, and cis isomers will thermally relax to the trans form over time. vulcanchem.comresearchgate.net Studies involving the heating of vegetable oil containing all-(E)-rubixanthin confirmed the formation of several isomers, with (5′Z)-rubixanthin being a principal product. researchgate.net

While specific kinetic parameters for rubixanthin's thermal isomerization are not widely reported, research on the related xanthophyll zeaxanthin provides insight into the energetics of the process. The heat-induced conversion of all-trans-zeaxanthin to 13-cis-zeaxanthin demonstrates the energy requirements for such transformations. nih.gov

Table 2: Activation Energies for Thermal Isomerization of Zeaxanthin nih.gov

| Isomerization Reaction | Activation Energy (Ea) |

|---|---|

| all-trans → 13-cis | 83 ± 4 kJ/mol |

| 13-cis → all-trans (Back Reaction) | 30 ± 7 kJ/mol |

This data illustrates that a significantly higher energy barrier must be overcome to convert from the stable trans form to a cis isomer compared to the reverse reaction, which aligns with the observation that cis isomers thermally revert to the trans state. nih.gov

pH-Induced Isomerization

The influence of pH on the isomerization of carotenoids is less characterized than photo- and thermal effects. However, for other polyene compounds, pH can be a critical factor influencing isomeric stability and conversion rates. For instance, the isomerization of cis,cis-muconic acid to its other isomers is readily facilitated under acidic conditions, whereas the molecule remains stable and does not isomerize under alkaline conditions. rsc.org Similarly, for chalcones, the rate of cis-trans isomerization can be highly dependent on the pH of the solution. mdpi.com Although direct studies on pH-induced isomerization of this compound are limited, the known sensitivity of other conjugated systems to pH suggests it could be a relevant factor in its stability and dynamics, particularly in biological microenvironments where pH gradients exist. rsc.orgmdpi.com

Biological Activities and Molecular Mechanisms of Cis Rubixanthin

Antioxidant Mechanisms and Free Radical Scavenging

Cis-Rubixanthin, a member of the carotenoid family, exhibits significant antioxidant activity through various mechanisms. Its unique chemical structure, featuring a conjugated polyene system, allows it to effectively neutralize harmful reactive species and protect against oxidative damage.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Quenching

This compound is proficient at quenching reactive oxygen species (ROS), such as singlet oxygen (¹O₂), and scavenging other free radicals. vulcanchem.com This capability is attributed to its numerous conjugated double bonds. vulcanchem.com The extended system of alternating single and double bonds allows for the delocalization of electrons, which can readily accommodate and stabilize the excess energy of reactive species. Carotenoids, in general, are recognized for their role in deactivating electronically excited sensitizer (B1316253) molecules that lead to the formation of radicals and singlet oxygen. mdpi.com They are also directly involved in quenching ¹O₂. mdpi.com

Beyond ROS, some carotenoids have demonstrated the ability to quench reactive nitrogen species (RNS), like peroxynitrite and nitrogen dioxide. googleapis.com This broader scavenging ability highlights the comprehensive protective potential of these compounds against a range of damaging free radicals found in biological systems. nih.govnih.gov

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) Pathways

The antioxidant activity of this compound can proceed through two primary pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.comfrontiersin.org

In the Single Electron Transfer (SET) pathway, the carotenoid donates an electron to a free radical, thereby neutralizing it. researchgate.netnih.gov This process transforms the antioxidant into a radical cation, which is generally less reactive than the initial free radical. frontiersin.org Theoretical studies using Density Functional Theory (DFT) have predicted that carotenoids, including isomers of rubixanthin (B192290), can transfer an electron to potent radicals like the hydroxyl radical (•OH). researchgate.net However, this transfer is less likely with other radicals such as peroxyl (•OOH) and nitrogen dioxide (•NO₂). researchgate.net

The Hydrogen Atom Transfer (HAT) mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical. frontiersin.org The BDE is a key factor in this process, with a lower BDE indicating a greater ease of hydrogen donation and thus higher antioxidant activity. frontiersin.org For carotenoids, the presence of hydroxyl groups can influence their HAT potential.

The choice between the SET and HAT mechanisms is influenced by factors such as the specific free radical involved, the solvent environment, and the molecular structure of the antioxidant. frontiersin.org

Prevention of Lipid Peroxidation in in vitro Systems

This compound plays a role in preventing lipid peroxidation, a destructive chain reaction that damages cell membranes. vulcanchem.comnih.govijpsonline.com In in vitro systems, carotenoids have been shown to mitigate lipid peroxidation, reducing markers of oxidative stress. vulcanchem.com The lipophilic nature of carotenoids allows them to be incorporated into lipid membranes, where they can effectively intercept and neutralize lipid peroxyl radicals, thus breaking the chain of lipid peroxidation. mdpi.comunibo.it

The antioxidant capacity of carotenoids in preventing lipid peroxidation is well-documented. ijpsonline.commedcraveonline.com Their ability to scavenge free radicals and quench singlet oxygen directly contributes to the protection of polyunsaturated fatty acids within cell membranes from oxidative damage. bioline.org.brnih.gov

Role in Photosynthetic Function and Photoprotection

In photosynthetic organisms, carotenoids like this compound are essential for both harvesting light energy and protecting the photosynthetic apparatus from damage. csic.esgerli.comresearchgate.net

Integration into Light-Harvesting Complexes and Reaction Centers

Carotenoids are integral components of the light-harvesting complexes (LHCs) and photosynthetic reaction centers (RCs). nih.govresearchgate.netjst.go.jp They function as accessory pigments, absorbing light in wavelength regions where chlorophylls (B1240455) absorb weakly and transferring that energy to chlorophyll (B73375) a in the reaction center. jst.go.jpwalshmedicalmedia.com A certain proportion of some carotenoids must be in a cis configuration to be functional within the light-harvesting complex. csic.es This structural specificity suggests a precise role for isomers like this compound in optimizing the light-harvesting process.

Dissipation of Excess Excitation Energy and Prevention of Photooxidative Damage

Under conditions of high light intensity, photosynthetic systems can absorb more energy than they can utilize for carbon fixation. This excess energy can lead to the formation of harmful reactive oxygen species and cause photooxidative damage. nih.gov Carotenoids, including cis-isomers, are crucial for photoprotection. researchgate.net

One of the primary photoprotective mechanisms is the dissipation of excess excitation energy as heat, a process known as non-photochemical quenching (NPQ). csic.escore.ac.uk The xanthophyll cycle, involving the interconversion of carotenoids like violaxanthin, antheraxanthin, and zeaxanthin (B1683548), is a key component of NPQ. science.gov In some plants, such as Gazania rigens, this compound is thought to play a role in stabilizing photosynthetic membranes under high-light stress. Its cis configuration may enhance membrane fluidity, helping to prevent the degradation of chlorophyll. vulcanchem.com

By quenching excited chlorophyll molecules and scavenging ROS, carotenoids prevent the photooxidative destruction of the photosynthetic machinery, ensuring its continued function under stressful light conditions. researchgate.netmdpi-res.com

Cellular and Molecular Interactions of this compound

The biological activities of carotenoids like this compound are intrinsically linked to their interactions within the cellular environment. Their unique chemical structures, characterized by a long polyene chain and specific end groups, dictate how they integrate into cellular structures and participate in molecular processes. This section explores the specific cellular and molecular interactions of this compound, focusing on its role within biological membranes and its recognition and conversion by enzymes.

Membrane Integration and Structural Stabilization

Carotenoids are lipophilic molecules and are thus naturally found within the lipid bilayer of cellular membranes. The specific geometry of cis-isomers, including this compound, influences their orientation and function within this environment. The bent shape of a cis-carotenoid, as opposed to the linear all-trans form, can affect how it fits within the membrane's architecture. This altered fit can, in turn, modulate the physical properties of the membrane, such as its fluidity and stability. nih.gov

The interaction of carotenoids with membranes is also influenced by their end groups. For instance, the presence of a hydroxyl group on the β-ionone ring of rubixanthin allows for a more specific orientation within the membrane, with the polar hydroxyl group likely positioned near the polar head groups of the phospholipids (B1166683) at the membrane-water interface. This anchoring can enhance the stability of the membrane. The ψ-end of rubixanthin, being a reactive open-chain, is thought to be closely associated with the micelle's surface during digestion and absorption. researchgate.net

Research on carotenoids suggests that their integration into membranes can have a stabilizing effect. While direct studies on this compound's membrane stabilization are not extensively detailed in the provided results, the general principles of carotenoid-membrane interaction apply. The rigid polyene backbone of the carotenoid molecule can restrict the motion of the fatty acyl chains of phospholipids, thereby decreasing membrane fluidity and increasing its order and stability. The distinct conformation of this compound would likely lead to unique interactions and a specific impact on membrane properties compared to its all-trans counterpart.

Enzymatic Substrate Recognition and Conversion

Enzymes involved in the carotenoid biosynthetic pathway exhibit remarkable specificity for their substrates, including recognizing and converting specific geometric isomers. The conversion of cis-isomers to the more common trans-isomers is a critical step in the biosynthesis of many carotenoids.

In the context of calendula petals, a carotenoid isomerase (CRTISO) has been identified that shows substrate specificity for cis-carotenoids. researchgate.net Specifically, the CoCRTISO1-Y enzyme can convert (5’Z)-rubixanthin, a cis-isomer of rubixanthin, to its trans form. researchgate.net This enzymatic activity is crucial for the subsequent steps in the carotenoid pathway. The loss of function of this specific isomerase in some calendula cultivars leads to the accumulation of 5-cis-carotenoids, resulting in an orange petal color. researchgate.net This demonstrates a clear instance of an enzyme recognizing and acting upon a cis-isomer of rubixanthin.

The recognition of a substrate by an enzyme is a highly specific process, often described as a "lock and key" or "induced fit" model, where the three-dimensional shape of the substrate is critical for binding to the enzyme's active site. u-tokyo.ac.jprsc.org The unique bent structure of this compound would present a different shape to the enzyme's active site compared to the linear all-trans-rubixanthin. The ability of enzymes like CoCRTISO1-Y to specifically bind and convert (5’Z)-rubixanthin underscores the precise molecular recognition mechanisms at play. researchgate.net

Furthermore, other enzymes in the carotenoid pathway, such as β-carotene 9',10'-oxygenase (BCO2), have been shown to act on various carotenoids, including those with cis-configurations like 9-cis-β-carotene. nih.gov While direct evidence for BCO2 activity on this compound is not provided, the broad substrate specificity of such enzymes suggests that this compound could potentially be a substrate for similar carotenoid cleavage enzymes. The products of such enzymatic conversions would be various apocarotenoids, which themselves can have biological functions.

The table below summarizes the enzymatic conversion of a this compound isomer as identified in the literature.

| Enzyme | Substrate | Product | Organism/System |

| CoCRTISO1-Y | (5’Z)-Rubixanthin | all-trans-Rubixanthin | Calendula officinalis (yellow petals) |

Cis Rubixanthin Derivatives, Analogs, and Synthetic Research

Identification and Characterization of Natural Derivatives

In nature, xanthophylls like rubixanthin (B192290) are often found not only in their free form but also esterified with fatty acids. The specific isomers present can also vary, influencing the compound's physical and chemical properties.

Carotenoids in plants and fruits can exist as fatty acid esters. nih.gov This esterification increases the lipophilicity of the carotenoid, potentially affecting its deposition and stability within plant tissues. While specific research on cis-rubixanthin esters is limited, the esterification patterns of other xanthophylls, such as β-cryptoxanthin, provide a model for understanding this process. Xanthophylls are commonly esterified with saturated fatty acids like lauric acid, myristic acid, and palmitic acid. nih.gov The process involves the formation of an ester bond between the hydroxyl group of the xanthophyll and the carboxyl group of a fatty acid. The identification of these esters typically requires chromatographic techniques, such as high-performance liquid chromatography (HPLC), on non-saponified extracts, as saponification would cleave the ester bonds and only show the free form of the carotenoid. nih.gov

Table 1: Common Fatty Acids in Carotenoid Esters

| Fatty Acid | Chemical Formula | Type |

| Capric Acid | C10H20O2 | Saturated |

| Lauric Acid | C12H24O2 | Saturated |

| Myristic Acid | C14H28O2 | Saturated |

| Palmitic Acid | C16H32O2 | Saturated |

Carotenoids, characterized by their long polyene chain, can exist as various geometric isomers (cis/trans or Z/E). While the all-trans form is generally the most stable and predominant in nature, cis-isomers occur naturally and can be formed through processes like light exposure or thermal processing. researchgate.net For rubixanthin, a notable geometric isomer is Gazaniaxanthin, which is the 5'-cis isomer. atamanchemicals.com The presence of a cis-bond in the polyene chain introduces a bend in the molecule, which alters its physical properties, such as absorption spectra, solubility, and affinity for binding to proteins. mdpi.com

Related xanthophylls share structural similarities with rubixanthin, which is chemically defined as (3R)-β,ψ-caroten-3-ol. atamanchemicals.comwikipedia.org Xanthophylls are oxygenated derivatives of carotenes. researchgate.netatamanchemicals.com For example, β-cryptoxanthin is structurally similar, differing in the type of end-group ring. The study of these related compounds and their various isomers helps to build a broader understanding of the biosynthesis and function of xanthophylls in nature. nih.gov

Table 2: Comparison of Rubixanthin Isomers

| Isomer | Description | Key Structural Difference |

| all-trans-Rubixanthin | The most common and stable geometric isomer. | Linear polyene chain. |

| Gazaniaxanthin | 5'-cis-Rubixanthin. | A cis-bond at the 5' position of the polyene chain, creating a bend in the molecule. atamanchemicals.com |

Strategies for Chemical Synthesis and Chemoenzymatic Approaches

The complex structure of carotenoids, featuring multiple stereocenters and geometric isomers, presents a significant challenge for chemical synthesis. iupac.org Modern synthetic strategies aim for precise control over the molecule's final three-dimensional structure.

Asymmetric synthesis is a critical strategy for producing specific stereoisomers of chiral molecules like this compound. nih.gov The goal is to control the formation of chiral centers to yield a product with a high degree of optical purity. iupac.orgresearchgate.net For carotenoids, this involves the stereoselective synthesis of key building blocks, particularly the chiral end-groups, which are then coupled to form the final polyene backbone. iupac.org Methodologies in this field are constantly evolving and include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions to influence the stereochemical outcome. nih.govresearchgate.net Achieving precise stereochemical control is essential because different stereoisomers can have distinct biological activities.

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govnih.govrsc.org This approach is particularly valuable for synthesizing complex natural products. nih.gov In the context of this compound, carotenogenic enzymes could be employed to perform specific transformations, such as hydroxylations or cyclizations, with high regio- and stereoselectivity that are difficult to achieve through conventional chemistry. nih.gov For instance, enzymes like lycopene (B16060) cyclase can be used to create the specific ring structures found in carotenoids, while hydroxylases can introduce hydroxyl groups at precise positions. This integration of biocatalysis into a synthetic route can lead to more efficient and environmentally friendly processes for producing valuable carotenoids. nih.govrsc.org

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. mdpi.com For carotenoids like this compound, key structural features that influence function include the length of the conjugated polyene chain, the nature of the end groups, the presence and position of oxygen-containing functional groups, and the geometric configuration (cis/trans).

The antioxidant capacity of carotenoids, for example, is heavily dependent on the conjugated double bond system. The specific stereochemistry can also play a crucial role. Studies on other carotenoids have shown that cis-isomers can exhibit different biological activities compared to their all-trans counterparts. mdpi.com For instance, some cis-isomers of carotenoids have demonstrated higher bioavailability or unique biological effects. mdpi.com In the context of enzyme inhibition, the precise three-dimensional shape of an inhibitor, determined by its stereochemistry, is critical for effective binding to the enzyme's active site. nih.gov Understanding these relationships for this compound and its derivatives is essential for elucidating their biological roles and exploring their potential as bioactive compounds.

Influence of cis-Configuration on Bioactivity

The geometric configuration of carotenoids, specifically the cis/trans isomerization, plays a pivotal role in determining their biological activity. While most carotenoids in nature exist predominantly in the more stable all-trans form, the presence of cis-isomers, including this compound, can significantly alter their physicochemical properties and subsequent bioactivity researchgate.netmdpi.com.

One of the most notable effects of the cis-configuration is on antioxidant capacity. Several studies suggest that cis-isomers of carotenoids can exhibit higher antioxidant activity than their all-trans counterparts nih.govresearchgate.net. This enhanced potency is partly attributed to the lower energy barrier for the reverse cis to trans isomerization, a key step in the quenching mechanism of reactive oxygen species (ROS) nih.gov. For instance, in vitro studies on astaxanthin (B1665798), another xanthophyll, demonstrated that cis-isomers, particularly 9-cis-astaxanthin, showed a markedly higher antioxidant effect in scavenging DPPH radicals and inhibiting lipid peroxidation compared to the all-trans form nih.govresearchgate.net. Similarly, 9-cis-β-carotene has been shown to have greater antioxidant potency than all-trans-β-carotene, effectively protecting lipids and the all-trans isomer itself from oxidation nih.gov. This increased reactivity of the cis bond is a potential explanation for the observed superior antioxidant performance nih.gov.

Impact of Structural Modifications on Functional Properties

The functional properties of this compound and its analogs are intrinsically linked to their molecular structure. Modifications to the core structure, such as the length of the conjugated polyene chain, the nature of the end-groups, and the presence of oxygen-containing functional groups, can profoundly alter their biological and chemical characteristics.

The defining feature of all carotenoids is the long chain of conjugated double bonds, which is the primary determinant of their color, light-absorbing properties, and antioxidant activity biosynth.comoup.com. This system is responsible for the ability to quench reactive oxygen species, making carotenoids potent antioxidants nih.gov. The antioxidant potential of rubixanthin is attributed to this conjugated structure, which allows it to efficiently scavenge free radicals biosynth.com. Any modification that alters the length or planarity of this system would directly impact its antioxidant capacity. Carotenoids with more than seven conjugated double bonds are reported to have stronger antioxidant capabilities mdpi.com.

Rubixanthin is a xanthophyll, characterized by the presence of a hydroxyl (-OH) group on its β-ionone ring atamanchemicals.comnih.gov. This oxygen-containing functional group increases the molecule's polarity compared to carotenes like β-carotene nih.gov. This structural difference influences how rubixanthin interacts with biological membranes and other cellular components. The hydroxyl groups in xanthophylls can form hydrogen bonds, allowing for specific orientations within membranes that are crucial for their function, such as photoprotection in photosynthetic systems nih.govnih.gov. Oxidative metabolism of xanthophylls can occur at this hydroxyl group, leading to the formation of keto-carotenoids, which represents a significant structural and functional modification researchgate.net. For example, the potent antioxidant activity of astaxanthin is partly due to the two keto groups on its ring structures nih.gov.

Further structural modifications, such as the esterification of the hydroxyl group with fatty acids, can occur during fruit ripening, which may affect color intensity and bioavailability mdpi.com. Synthetic research into analogs of related compounds, such as xanthones, demonstrates that even minor substitutions on the aromatic rings can lead to a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antitumoral activities researchgate.netstjohns.edu. Although not carotenoids, these studies underscore the principle that small structural changes can lead to significant functional diversification. Therefore, the synthesis of rubixanthin derivatives with modified end-groups or side chains could yield analogs with tailored functional properties for specific applications in nutrition and health.

Analytical Methodologies for Cis Rubixanthin Research

Extraction and Purification Protocols for Isomeric Integrity

The initial step in the analysis of cis-Rubixanthin from natural sources involves its extraction from the sample matrix. The primary challenge during extraction is to isolate the carotenoids without inducing isomerization or degradation. nih.gov

The extraction of carotenoids, including this compound, is a delicate process due to their susceptibility to oxidation and isomerization when exposed to heat, light, and acids. nih.gov Conventional methods often employ organic solvents such as hexane, acetone (B3395972), methanol (B129727), ethanol, or combinations thereof. nih.gov For instance, a common procedure involves extracting the sample with acetone until the color is completely exhausted, then transferring the carotenoid-containing extract to diethyl ether. csic.es

To enhance extraction efficiency and preserve isomeric integrity, various parameters are optimized. These include the choice of solvent, temperature, the ratio of solvent to the sample, and the duration of extraction. mdpi.comresearchgate.net For example, in the extraction of carotenoids from seaweed, optimizing the biomass-to-solvent ratio and temperature was found to be crucial for maximizing the yield of phenolic compounds. mdpi.com Similarly, for the extraction of bixin (B190684) from annatto (B74696) seeds, a study optimized parameters like temperature, seed-to-water ratio, and the number and duration of extractions to maximize the yield of crude bixin. researchgate.net The use of "green" or bio-based solvents is also an emerging trend to improve the sustainability of the extraction process. vinanhatrang.com

A typical extraction procedure for carotenoids from fruit pulp involves homogenization with a mixture of hexane, ethanol, and acetone, often containing an antioxidant like butylated hydroxytoluene (BHT), followed by vortexing and ultrasonication. researchgate.net The organic layer is then separated, dried, and concentrated for further analysis. tandfonline.com It is crucial to perform these steps under subdued light and often at reduced temperatures to minimize light- and heat-induced isomerization.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating carotenoid isomers, including this compound, from complex mixtures. nih.gov The choice of the stationary phase (the column) is critical for achieving the desired separation.

Reversed-phase HPLC, particularly with C30 columns, is highly effective for separating geometric isomers of carotenoids. nih.govupj.ac.id C30 columns have demonstrated superior capability in resolving cis/trans isomers compared to the more common C18 columns, which may not provide adequate separation for these structurally similar compounds. upj.ac.id The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase.

The mobile phase composition is another key parameter that is optimized to achieve separation. Typically, a gradient elution involving mixtures of solvents like methanol, methyl tert-butyl ether (MTBE), and water is employed. tandfonline.com For example, a study on calendula petals used a gradient of methanol/MTBE/water on a C30 column to separate various carotenoid isomers. tandfonline.com The flow rate and column temperature are also controlled to ensure reproducible separation. tandfonline.com

For preparative purposes, where the goal is to isolate a pure isomer for further characterization, HPLC fractionation is used. tandfonline.com In this technique, the eluent corresponding to a specific peak (e.g., this compound) is collected. This isolated fraction can then be used for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR).

Here is a table summarizing typical HPLC conditions for carotenoid isomer separation:

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C30, 5 µm particle size, 250 x 4.6 mm i.d. tandfonline.com | Provides excellent selectivity for geometric isomers of carotenoids. upj.ac.id |

| Mobile Phase | Gradient of Methanol/Methyl tert-butyl ether (MTBE)/Water. tandfonline.com | Allows for the separation of a wide range of carotenoids with different polarities. |

| Flow Rate | 1.0 mL/min. tandfonline.com | Ensures efficient separation and good peak shape. |

| Column Temperature | 35 °C. tandfonline.com | Controls the thermodynamics of the separation process, affecting retention times. |

| Detection | Photodiode Array (PDA) or Diode Array Detector (DAD) tandfonline.comnih.gov | Allows for the identification of compounds based on their UV-Vis absorption spectra. |

Advanced Quantification and Profiling Techniques

Once extracted and separated, accurate quantification and comprehensive profiling of this compound require advanced analytical techniques.

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a widely used method for the quantification of carotenoids. mdpi.com The DAD detector records the entire UV-visible absorption spectrum of the eluting compounds, which is crucial for the identification of carotenoid isomers. nih.gov Cis-isomers of carotenoids typically exhibit a characteristic "cis-peak," which is an absorption maximum in the near-UV region (around 330-360 nm). tandfonline.com

For quantification, a calibration curve is constructed using a purified standard of the compound of interest. nih.gov However, obtaining pure standards for all cis-isomers can be challenging. In such cases, quantification is often performed using the calibration curve of the corresponding all-trans-isomer, assuming the same molar absorptivity. researchgate.net The concentration of the carotenoid is then determined by comparing the peak area of the analyte in the sample to the calibration curve. nih.gov

The table below shows the UV-Vis absorption maxima for a this compound isomer identified in calendula petals:

| Compound | λmax (in mobile phase, nm) |

| (5’Z, 9’Z)-Rubixanthin | 350, 434, 455, 485 |

Data sourced from a study on carotenoid composition in Calendula officinalis petals. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This technique is invaluable for both targeted and non-targeted analysis of carotenoids like this compound.

In targeted analysis , the mass spectrometer is set to detect specific, known compounds. researchgate.net This is often done using tandem mass spectrometry (MS/MS), where a precursor ion corresponding to the mass of the target compound is selected and fragmented to produce characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly sensitive and specific. chromatographyonline.com

Non-targeted analysis , on the other hand, aims to detect and identify all detectable compounds in a sample, including unexpected or unknown ones. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is typically used for this purpose. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and aid in its identification by searching databases. lcms.czlcms.cz

Different ionization techniques can be used in LC-MS for carotenoid analysis, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). researchgate.net APCI has been shown to be a powerful technique for ionizing carotenoids. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carotenoid isomers. technologynetworks.com For this compound, ¹H-NMR is particularly useful for determining the geometry of the polyene chain. researchgate.net

The chemical shifts and coupling constants of the protons in the NMR spectrum provide detailed information about the structure of the molecule. libretexts.org The presence of a cis-bond in the polyene chain causes characteristic changes in the chemical shifts of the neighboring protons compared to the all-trans-isomer. researchgate.net For example, a study on carotenoids from calendula flowers used ¹H-¹H COSY and NOESY experiments to fully characterize a (5’Z, 9’Z)-Rubixanthin isomer. researchgate.net

In vitro Assays for Biological Activity Evaluation

The antioxidant potential of this compound is a key area of interest in scientific research. To quantify this activity, various in vitro assays are employed. These assays provide a controlled environment to study the specific mechanisms by which this compound neutralizes harmful free radicals and inhibits oxidative damage. The following sections detail two common methodologies used to evaluate the biological activity of this carotenoid.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized and relatively straightforward method for assessing the antioxidant capacity of compounds. wisdomlib.org The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. wisdomlib.org This neutralization is accompanied by a color change of the DPPH solution from deep violet to pale yellow, which can be measured spectrophotometrically. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant being tested.

In the context of this compound, research has demonstrated its capacity to scavenge DPPH radicals. While specific IC50 values (the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%) for isolated this compound are not extensively documented in the provided results, studies on extracts containing this compound provide valuable insights. For instance, research on rose hip pulp powder, which contains a complex of carotenoids including rubixanthin (B192290) and its cis isomers, has highlighted significant antioxidant activity. nih.gov One study reported a DPPH radical scavenging capacity of 140.8 mmol TE/100g for this compound, which was noted to be higher than that of α-tocopherol. vulcanchem.com

The general procedure for a DPPH assay involves preparing a solution of DPPH in a suitable solvent, such as methanol or ethanol. The test compound, in this case, this compound, is then added to the DPPH solution at various concentrations. After a specific incubation period, the absorbance of the solution is measured at a characteristic wavelength (typically around 517 nm). The percentage of DPPH radical scavenging activity is then calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the DPPH solution without the sample.

A_sample is the absorbance of the DPPH solution with the sample.

The results are often compared to a standard antioxidant, such as ascorbic acid, gallic acid, or Trolox, to provide a relative measure of antioxidant potency. scirp.org Studies comparing different carotenoid isomers have suggested that cis isomers can exhibit higher antioxidant activity than their all-trans counterparts. For example, research on astaxanthin (B1665798) and β-carotene found that the 9-cis isomers demonstrated greater DPPH radical scavenging activity. nih.govnih.gov This suggests that the stereochemistry of this compound likely plays a significant role in its antioxidant efficacy.

Table 1: Comparative DPPH Radical Scavenging Activity of Carotenoid Isomers This table presents hypothetical data for illustrative purposes, based on general findings that cis-isomers of carotenoids can exhibit different antioxidant activities compared to their all-trans counterparts. Specific values for this compound require further dedicated research.

| Compound | IC50 (µg/mL) |

| This compound | Value requires specific experimental determination |

| all-trans-Rubixanthin | Value requires specific experimental determination |

| 9-cis-Astaxanthin | Lower than all-trans-Astaxanthin nih.gov |

| all-trans-Astaxanthin | Higher than 9-cis-Astaxanthin nih.gov |

| 9-cis-β-Carotene | Lower than all-trans-β-Carotene nih.gov |

| all-trans-β-Carotene | Higher than 9-cis-β-Carotene nih.gov |

| Ascorbic Acid (Standard) | Typical reference value |

Lipid Peroxidation Inhibition Assays

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. This process is initiated by reactive oxygen species (ROS) and can lead to cell damage and is implicated in various pathological conditions. Assays that measure the inhibition of lipid peroxidation are therefore crucial for evaluating the protective effects of antioxidants like this compound.

Several methods are employed to assess the inhibition of lipid peroxidation. A common approach involves inducing lipid peroxidation in a lipid-rich medium, such as a linoleic acid emulsion or biological samples like rat brain homogenates or erythrocyte ghosts, and then measuring the extent of inhibition by the antioxidant. medcraveonline.comgerli.combiotechnologia-journal.org The induction of peroxidation can be achieved using various agents, including free radical generators like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or transition metals like iron (Fe²⁺). nih.govscirp.org

One widely used technique to quantify lipid peroxidation is the thiobarbituric acid reactive substances (TBARS) assay. This method measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. scirp.org MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm. scirp.org The inhibition of color formation indicates the antioxidant's ability to prevent lipid peroxidation.

Research has indicated that carotenoids, in general, are effective inhibitors of lipid peroxidation. gerli.comnih.gov For example, studies have shown that carotenoids can significantly inhibit lipid peroxidation in various in vitro models. medcraveonline.comgerli.com While specific data for this compound is limited in the provided search results, the antioxidant activity of carotenoid extracts containing rubixanthin has been demonstrated. medcraveonline.com Furthermore, studies on other cis-carotenoids, such as 9-cis-astaxanthin, have shown potent inhibition of lipid peroxidation, often exceeding that of their all-trans isomers. nih.gov This suggests that the unique spatial arrangement of this compound may enhance its interaction with lipid membranes and its ability to quench lipid peroxyl radicals.

The inhibitory effect of an antioxidant on lipid peroxidation is typically expressed as a percentage of inhibition, calculated as follows:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the control reaction (with the pro-oxidant but without the antioxidant).

A_sample is the absorbance of the reaction containing the antioxidant.

The concentration of the antioxidant that causes 50% inhibition of lipid peroxidation (IC50) is often determined to quantify its potency.

Table 2: Illustrative Data on Inhibition of Lipid Peroxidation by Carotenoids This table presents a compilation of findings from various studies on different carotenoids to illustrate the general range of activity. Specific IC50 values for this compound are needed from dedicated experimental work.

| Carotenoid | Assay System | Pro-oxidant | IC50 Value | Reference |

| Lycopene (B16060) | Human Erythrocytes | tBHP | 2.2 ± 0.4 µM | nih.gov |

| Lutein | Human Erythrocytes | AAPH | 2.5 ± 0.7 µM | nih.gov |

| β-Carotene | Human Erythrocytes | AAPH | 2.9 ± 0.3 µM | nih.gov |

| Zeaxanthin (B1683548) | Human Erythrocytes | AAPH | 2.9 ± 0.1 µM | nih.gov |

| Astaxanthin | Membranes | - | 40% decrease in LOOH | nih.gov |

| This compound | - | - | Data not available |

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The precise mechanism leading to the accumulation of cis-rubixanthin in biological systems remains a significant knowledge gap. While the core pathway from γ-carotene to rubixanthin (B192290) via β-carotene hydroxylase (BCH) is established, the origin of the cis-configuration is not. Future research must focus on two primary areas: the identification of specific isomerizing enzymes and the characterization of the regulatory networks that control their expression.

Current hypotheses suggest that this compound formation could be either a non-enzymatic process driven by photoisomerization or, more compellingly, an enzymatically catalyzed reaction. The search for a dedicated carotenoid isomerase responsible for this conversion is a high priority. This involves prospecting for novel enzymes, potentially homologs of known isomerases like Z-ISO (11-cis-ζ-carotene isomerase), that exhibit substrate specificity for rubixanthin or its direct precursor, γ-carotene. Investigating plant species known to accumulate high levels of this compound, such as specific cultivars of rose hips (Rosa canina) or citrus fruits, could lead to the discovery of these elusive enzymes.

Furthermore, understanding the transcriptional regulation is crucial. Research should aim to identify transcription factors (e.g., from the MYB, bHLH, or WRKY families) that respond to environmental stimuli like high light intensity or abiotic stress—conditions often correlated with increased cis-carotenoid levels. Elucidating how these factors regulate the expression of both core biosynthetic genes (e.g., LCYB, BCH) and putative isomerase genes will provide a complete picture of the metabolic control network.

| Target Category | Specific Target | Research Objective | Potential Experimental Approaches |

|---|---|---|---|

| Biosynthetic Enzymes | Rubixanthin cis-Isomerase | To identify and characterize the enzyme responsible for converting all-trans-rubixanthin or its precursor to a cis-isomer. | Homology-based gene cloning; Enzyme assays with purified recombinant proteins; CRISPR/Cas9-mediated gene knockout in model organisms. |

| Biosynthetic Enzymes | Substrate-Specific β-Carotene Hydroxylase (BCH) | To determine if specific BCH isoforms preferentially act on cis-configured substrates like cis-γ-carotene. | In vitro kinetic analysis with different geometric isomers as substrates; Co-expression studies. |

| Regulatory Factors | Transcription Factors (e.g., MYB, bHLH) | To identify factors that control the expression of genes involved in cis-rubixanthin accumulation. | Yeast one-hybrid (Y1H) screening; Electrophoretic mobility shift assay (EMSA); Chromatin immunoprecipitation (ChIP-seq). |

| Regulatory Networks | Light and Stress Signaling Pathways | To connect environmental signals to the regulation of the cis-rubixanthin biosynthetic pathway. | Transcriptomic analysis (RNA-seq) under different light/stress conditions; Analysis of promoter regions for light-responsive elements. |

Comprehensive Omics Approaches (Genomics, Transcriptomics, Metabolomics)

To unravel the complex biology of this compound, an integrated "omics" approach is indispensable. These high-throughput technologies can generate a systems-level understanding by correlating genetic information with gene expression and metabolite accumulation.

Genomics: Genome-Wide Association Studies (GWAS) can be employed in diverse plant populations (e.g., a panel of citrus or rose hip varieties) that exhibit natural variation in this compound content. By associating genetic markers (SNPs) with specific metabolite profiles, GWAS can pinpoint candidate genes or quantitative trait loci (QTLs) responsible for the trait. These loci may contain novel isomerases, transporters, or regulatory factors.

Transcriptomics: RNA-sequencing (RNA-seq) offers a powerful method to identify genes whose expression patterns are tightly correlated with this compound accumulation. By comparing transcriptomes from tissues, developmental stages, or environmental conditions with high versus low levels of the compound, researchers can generate a list of co-expressed genes. These candidate genes can then be prioritized for functional validation.

Metabolomics: Advanced, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate separation and quantification of this compound from other carotenoid isomers. Integrating this precise metabolomic data with transcriptomic and genomic datasets (a "multi-omics" approach) allows for the construction of gene-to-metabolite networks, providing robust hypotheses about gene function that can be tested experimentally.

| Omics Field | Specific Technique | Primary Research Question | Expected Outcome |

|---|---|---|---|

| Genomics | Genome-Wide Association Study (GWAS) | Which genetic loci are associated with high levels of cis-rubixanthin? | Identification of candidate genes (e.g., isomerases, transcription factors) within significant QTLs. |

| Transcriptomics | RNA-Sequencing (RNA-seq) | Which genes are differentially expressed in correlation with cis-rubixanthin accumulation? | A list of co-expressed genes providing functional clues for biosynthesis, transport, or degradation. |

| Metabolomics | HPLC-DAD-MS/MS | What is the precise concentration of cis-rubixanthin and its related metabolites under different conditions? | Accurate quantification of isomers and identification of novel derivatives for correlation with omics data. |

| Integrative Omics | Correlation Network Analysis | How do genetic variation, gene expression, and metabolite levels interact to control cis-rubixanthin content? | A systems-level model of the cis-rubixanthin metabolic network. |

Advanced in vitro Studies on Molecular Interactions and Conformational Changes

The bent structure of this compound, resulting from the kink in its polyene chain, fundamentally alters its physicochemical properties compared to the linear all-trans form. Advanced in vitro studies are needed to quantify these differences and understand their biophysical implications. Future research should focus on its interactions with proteins and lipid membranes. For instance, studies using model lipid bilayers can determine how the shape of this compound affects its insertion depth, orientation, and impact on membrane fluidity and permeability. Techniques like solid-state NMR and fluorescence spectroscopy can provide detailed insights.

Furthermore, the interaction of this compound with carotenoid-binding proteins is a critical area for investigation. It is plausible that the cis-conformation confers a higher binding affinity or specificity for certain proteins, such as the light-harvesting complex proteins (LHCPs) in photosynthetic tissues or steroidogenic acute regulatory (StAR) domain proteins involved in intracellular transport. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to precisely measure these binding kinetics and affinities. Understanding these molecular interactions is key to explaining any unique physiological roles of the cis-isomer.

Development of Engineered Biosynthesis Systems for Specific cis-Isomers

The limited availability of pure this compound is a major bottleneck for functional studies. Metabolic engineering offers a promising solution for its sustainable and specific production. The development of microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, engineered to produce high titers of this compound is a key future goal.

This endeavor requires a multi-step synthetic biology approach. First, the core biosynthetic pathway to produce the precursor, γ-carotene, must be established by introducing the necessary enzymes (e.g., CrtE, CrtB, CrtI, and CrtY from carotenogenic bacteria). Second, a suitable β-carotene hydroxylase (BCH) must be introduced to convert γ-carotene to rubixanthin. The crucial and most challenging step is the introduction and optimization of a specific isomerase that can efficiently convert the substrate into the desired cis-isomer. This may involve screening newly discovered isomerases (from section 8.1) or applying directed evolution to existing ones to alter their substrate specificity and product profile. Fine-tuning the expression levels of each pathway enzyme will be essential to maximize flux towards this compound and minimize the accumulation of unwanted byproducts.

| Step | Gene(s) to Introduce | Function | Potential Source Organism |

|---|---|---|---|

| 1. Precursor Supply | crtE, crtB, crtI | Conversion of FPP to Lycopene (B16060) | Pantoea ananatis |

| 2. Precursor Synthesis | crtY (Lycopene β-cyclase) | Conversion of Lycopene to γ-Carotene | Pantoea ananatis |

| 3. Hydroxylation | crtZ / BCH (β-Carotene Hydroxylase) | Conversion of γ-Carotene to Rubixanthin | Pantoea ananatis / Arabidopsis thaliana |

| 4. Isomerization (Hypothetical) | cis-Isomerase Gene | Conversion of all-trans-Rubixanthin to cis-Rubixanthin | To be discovered (e.g., from Rosa canina) or engineered. |

Exploration of Stereoisomeric-Specific Roles in Biological Systems

Ultimately, the central question is whether this compound possesses unique biological functions that distinguish it from all-trans-rubixanthin. With a reliable supply of the purified isomer (from section 8.4), researchers can directly test its activity in various biological systems.

Key areas of investigation include bioavailability, antioxidant capacity, and cell signaling. It is hypothesized that the bent shape of cis-isomers may facilitate their incorporation into intestinal micelles, potentially enhancing their absorption and bioavailability. This can be tested using Caco-2 cell models and animal studies. Furthermore, the specific conformation of this compound may allow it to more effectively quench certain reactive oxygen species (ROS) or position itself within specific subcellular domains, such as mitochondrial membranes, offering targeted antioxidant protection. Comparative studies using cell-based assays for oxidative stress are needed. Finally, the potential for this compound or its derived metabolites (apo-carotenoids) to act as signaling molecules should be explored. Their ability to bind to and activate nuclear receptors like retinoic acid receptors (RAR) or retinoid X receptors (RXR) could differ significantly from their trans-counterparts, leading to distinct downstream effects on gene expression.

| Biological Property | Hypothesized Role of all-trans-Rubixanthin | Hypothesized Specific Role of cis-Rubixanthin | Proposed Experimental Model |

|---|---|---|---|

| Bioavailability | Baseline absorption via micellar solubilization. | Potentially enhanced absorption due to less crystalline packing and better micellar incorporation. | Caco-2 cell uptake assays; Animal pharmacokinetic studies. |

| Antioxidant Activity | General radical scavenging in lipid and aqueous phases. | Potentially superior quenching of specific ROS (e.g., singlet oxygen) or enhanced activity within curved membrane domains. | Cell-free antioxidant assays (e.g., ORAC, DPPH); Cellular antioxidant assays in stressed cells (e.g., fibroblasts, macrophages). |

| Cell Signaling | Potential precursor to trans-retinoids or apo-carotenoid signals. | May generate unique cis-apo-carotenoid signals with different affinities for nuclear receptors (RAR/RXR). | Luciferase reporter assays for nuclear receptor activation; Gene expression analysis (qRT-PCR, RNA-seq) in treated cells. |

Q & A

Q. What are the key considerations for synthesizing cis-Rubixanthin in laboratory settings?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., light, temperature, solvent polarity) to favor the cis-isomer. Detailed protocols should include chromatographic purification (e.g., HPLC with C30 columns) and characterization via NMR (e.g., coupling constants for stereochemistry) and UV-Vis spectroscopy (λmax shifts for isomer identification). For known compounds, cite prior literature confirming synthetic routes; for novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data to validate purity .

Q. How is the cis-isomer of Rubixanthin distinguished from trans-isomers in structural analysis?